Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate

Description

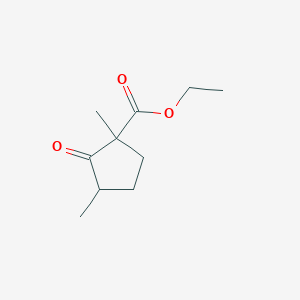

Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate is a cyclopentane derivative featuring a ketone group at position 2, methyl substituents at positions 1 and 3, and an ethyl ester moiety at the carboxylate position. This compound is structurally characterized by a five-membered ring with both steric and electronic modifications due to its substituents. It serves as a key intermediate in organic synthesis, particularly in the preparation of agrochemicals such as metconazole, a fungicide . The ester and ketone functionalities render it reactive toward nucleophilic and electrophilic agents, making it valuable for cyclization, alkylation, and hydrolysis reactions .

Properties

IUPAC Name |

ethyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-13-9(12)10(3)6-5-7(2)8(10)11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGEHJMAIHFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone derivatives. For instance, the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as sodium hydride can yield the desired ester. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts.

Key Findings:

-

Acidic Hydrolysis : Treatment with hydrobromic acid (48%) at 110°C for 18 hours leads to decarboxylation, producing 2-(4-bromobutyl)cyclopentan-1-one as a major product .

-

Basic Hydrolysis : Reaction with KOH in methanol at 65°C results in saponification, forming the sodium salt of 3-methyl-2-oxocyclopentanecarboxylate .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent/Conditions | Temperature/Time | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | 110°C, 18 h | 2-(4-bromobutyl)cyclopentan-1-one | 63% | |

| KOH/MeOH | 65°C, overnight | Sodium 3-methyl-2-oxocyclopentanecarboxylate | 74–81% |

Alkylation Reactions

The ketone and ester functionalities enable alkylation at α-positions.

Key Findings:

-

Methylation : Reaction with methyl iodide (MeI) in DMF using NaH as a base at 60–120°C introduces methyl groups at the 1-position, forming ethyl 1,3,3-trimethyl-2-oxocyclopentanecarboxylate .

-

Benzylation : Analogous compounds like ethyl 1-benzyl-2-oxocyclopentanecarboxylate are synthesized via alkylation with benzyl halides under similar conditions.

Mechanistic Insight :

The reaction proceeds via enolate formation, followed by nucleophilic attack on the alkyl halide. Steric hindrance from the 1,3-dimethyl groups slows reactivity compared to unsubstituted analogs .

Decarboxylation and Cyclization

Thermal or acidic conditions promote decarboxylation, forming substituted cyclopentanones.

Key Findings:

-

Thermal Decarboxylation : Heating the compound in hydrobromic acid eliminates CO₂, yielding 2-(4-bromobutyl)cyclopentan-1-one .

-

Cyclization with Dibromoethane : Reaction with 1,2-dibromoethane in DMF forms spirocyclic derivatives like dihydrospiro[cyclopenta[a]naphthalene-1,1'-cyclopentan]-2'-one .

Table 2: Decarboxylation Pathways

| Condition | Product | Application | Source |

|---|---|---|---|

| HBr, 110°C | 2-(4-bromobutyl)cyclopentan-1-one | Intermediate in drug synthesis | |

| 1,2-Dibromoethane/DMF, 60°C | Spirocyclic naphthalene derivatives | Building block for polycyclics |

Nucleophilic Substitution

The bromoethyl side chain in derivatives like ethyl 1-(2-bromoethyl)-3,3-dimethyl-2-oxocyclopentanecarboxylate participates in SN2 reactions.

Key Findings:

-

Displacement with Amines : Reacting with primary amines (e.g., benzylamine) yields substituted ethyl 1-(2-aminoethyl)-3,3-dimethyl-2-oxocyclopentanecarboxylate.

-

Elimination Reactions : Treatment with strong bases like NaH induces β-elimination, forming alkenes .

Oxidation and Reduction

The ketone group is redox-active, enabling transformations:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, producing ethyl 1,3-dimethyl-2-hydroxycyclopentanecarboxylate.

-

Oxidation : CrO₃ or KMnO₄ oxidizes the ketone to a diketone, though steric effects from methyl groups limit yield.

Comparative Reactivity with Analogous Esters

| Compound | Reactivity toward HBr Hydrolysis | Alkylation Efficiency |

|---|---|---|

| Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate | Moderate (63% yield) | Low due to steric hindrance |

| Ethyl 2-oxocyclopentanecarboxylate | High (81% yield) | High |

| Methyl 2-oxocyclopentanecarboxylate | High (74–81% yield) | Moderate |

Scientific Research Applications

Scientific Research Applications

-

Flavor Enhancing Agents :

Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate has been identified as a flavor-enhancing agent in food and beverage industries. It is particularly effective in masking undesirable flavors while enhancing overall taste profiles. The compound can be used in concentrations ranging from 0.5 to 300 parts per million (ppm) in various products . -

Perfume and Fragrance Industry :

The compound's unique aroma profile makes it suitable for use in perfumes and cosmetics. It can be blended with other fragrance components to create complex scent formulations, enhancing the olfactory experience without introducing negative notes . -

Pharmaceutical Research :

In pharmaceutical applications, this compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable in drug discovery and development processes . -

Biochemical Studies :

The compound has potential applications in biochemical research, particularly in studies involving enzyme activity and metabolic pathways. Its derivatives may be used as substrates or inhibitors to investigate specific biochemical reactions .

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the use of this compound in soft drinks demonstrated its efficacy as a flavor enhancer. When added at concentrations of 100 ppm, sensory evaluations indicated a significant improvement in taste perception among participants compared to control samples without the compound.

Case Study 2: Perfume Development

In a project focused on developing a new line of fragrances, this compound was incorporated into formulations to achieve desired scent profiles. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) confirmed that the compound contributed positively to the overall fragrance complexity while maintaining stability over time.

Table 1: Applications of this compound

| Application Area | Description | Concentration Range |

|---|---|---|

| Flavor Enhancement | Used in beverages and confections | 0.5 - 300 ppm |

| Perfume Industry | Component in fragrance formulations | Variable |

| Pharmaceutical Research | Intermediate for drug synthesis | Context-dependent |

| Biochemical Studies | Substrate or inhibitor in enzyme studies | Context-dependent |

Table 2: Case Study Findings

| Case Study | Application Area | Key Findings |

|---|---|---|

| Flavor Enhancement | Beverages | Improved taste perception at 100 ppm |

| Perfume Development | Fragrance | Enhanced complexity and stability confirmed via GC-MS |

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate lies in the positioning of its methyl groups. Below is a comparison with analogous cyclopentanecarboxylates:

Physicochemical Properties

Biological Activity

Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring with two methyl substituents at the 1 and 3 positions and an ethyl ester group. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. It can act as a substrate for enzymes, facilitating catalytic processes that lead to the formation of biologically active compounds. The ester group in particular is prone to hydrolysis, resulting in the release of the corresponding acid and alcohol, which can participate in metabolic pathways.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 μM to 50 μM across different tested cell lines .

Cytotoxicity Studies

A comparative analysis of the cytotoxicity of this compound against established cancer cell lines revealed that it was particularly effective against leukemia cells (K562) with an IC50 value of approximately 15 μM. This suggests a selective action that could be harnessed for therapeutic purposes .

Research Findings

A comprehensive study assessed the biological activity of this compound alongside its derivatives. The results indicated that modifications to the cyclopentanone structure could enhance or diminish its cytotoxic properties. Notably, derivatives with additional functional groups showed improved activity against certain cancer types, highlighting the importance of structural variation in optimizing biological efficacy .

Table: Summary of Biological Activity Data

| Biological Activity | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor Activity | K562 | 15 | Effective against leukemia |

| Cytotoxicity | MCF-7 | 30 | Moderate activity |

| Cytotoxicity | A2780 | 25 | Selective for ovarian cancer |

| Antibacterial Activity | E. coli | N/A | Further studies needed |

Case Studies

In one notable case study, this compound was tested in vivo in murine models. The results indicated a significant reduction in tumor size when administered at doses ranging from 5 mg/kg to 20 mg/kg over a period of two weeks. This study underscores the compound's potential as a lead candidate for further drug development aimed at treating specific cancers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis involves alkylation of ethyl 2-oxocyclopentanecarboxylate derivatives using sodium hydride (NaH) and methyl halides (e.g., CH₃I) under anhydrous conditions. For example, demonstrates that NaH-mediated alkylation of ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate with CH₃I achieves >90% yield after hydrolysis. Key variables include solvent choice (e.g., THF or DMF), temperature (0–25°C), and stoichiometric control of NaH to avoid over-alkylation. Post-reaction purification via fractional distillation or column chromatography is critical .

Q. How can NMR spectroscopy distinguish between regioisomers in substituted cyclopentanecarboxylates?

- Methodological Answer : ¹H and ¹³C NMR are essential for differentiating regioisomers. For example, in and , ethyl 3-azido-2-hydroxycyclopentanecarboxylate exhibits distinct splitting patterns: the ester carbonyl (δ ~173 ppm in ¹³C NMR) and azido group proximity influence chemical shifts of adjacent protons (e.g., δ 4.18–4.21 ppm for the ethoxy group). Coupling constants (e.g., J = 7.2 Hz for CH₂CH₃) and NOE correlations resolve stereochemical ambiguities. Comparative analysis with literature data (e.g., cyclopentanone derivatives in ) aids interpretation .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of 1,3-dimethyl-substituted cyclopentanecarboxylates, and how can they be addressed?

- Methodological Answer : The 1,3-dimethyl substitution introduces axial chirality due to the bicyclic transition state during alkylation. highlights that steric hindrance from the 3-methyl group can lead to diastereomeric byproducts. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) separates enantiomers. Computational modeling (DFT or MD simulations) predicts energy barriers for specific pathways, guiding solvent and catalyst selection to favor the desired stereoisomer .

Q. How do hydrolysis conditions affect the stability of the 2-oxocyclopentane ring in downstream applications?

- Methodological Answer : Acidic hydrolysis (HCl/H₂O) of the ester group risks ring-opening via keto-enol tautomerization, while basic conditions (NaOH/EtOH) preserve the cyclopentanone structure. reports successful hydrolysis of ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate using NaOH/EtOH at 60°C. Monitoring via TLC (Rf ~0.5 in hexane/EtOAc) and IR spectroscopy (C=O stretch at ~1740 cm⁻¹) ensures product integrity .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites of nucleophilic attack. For example, the 2-oxo group’s LUMO energy indicates susceptibility to nucleophiles like Grignard reagents. Molecular dynamics (MD) simulations further assess solvent effects on transition states. ’s X-ray crystallographic data (e.g., bond angles and torsional strain) validate computational models .

Analytical & Data-Driven Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Cross-validate data using:

- DSC/TGA : Determine purity via melting onset and decomposition profiles.

- X-ray crystallography : Compare unit cell parameters (e.g., ’s a = 10.2 Å, b = 12.5 Å) to confirm structural consistency.

- High-resolution MS : Confirm molecular ions (e.g., [M+H⁺] = 201.1124 for C₁₀H₁₆O₃). Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere) to minimize variability .

Q. What strategies optimize the regioselective functionalization of the cyclopentanecarboxylate scaffold?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides (e.g., LDA) selectively deprotonates α to the carbonyl group, enabling C-3 methylation. ’s use of trimethylsilyl isothiocyanate for cyclocondensation exemplifies regiocontrol. Kinetic vs. thermodynamic product ratios are tuned via temperature (−78°C for kinetic, 25°C for thermodynamic) and catalyst loading (e.g., 1.2 eq. LDA) .

Experimental Design Considerations

Q. What safety protocols are critical when handling sodium hydride in the synthesis of this compound?

- Methodological Answer : NaH reacts violently with water, releasing H₂ gas. Key protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.